molecular formula C16H15N5O3 B292262 (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione

Cat. No. B292262
M. Wt: 325.32 g/mol
InChI Key: QOOFMAWDIGLTDY-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, also known as MPTD, is a chemical compound that has been studied for its potential use in various scientific research applications. MPTD has been found to exhibit promising properties that make it a potential candidate for further research in the field of biochemistry and pharmacology.

Mechanism of Action

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione exerts its effects through various mechanisms of action. One of the main mechanisms of action of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is its ability to induce apoptosis in cancer cells. (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has also been found to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the development of neurodegenerative diseases, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has several advantages and limitations for lab experiments. One of the main advantages of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is its potential use in the treatment of cancer and neurodegenerative diseases. However, one of the main limitations of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for the research of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione. One potential direction is the development of more efficient synthesis methods for (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione. Another potential direction is the further study of the biochemical and physiological effects of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione, as well as its potential use in the treatment of various diseases. Additionally, further studies are needed to establish the safety and efficacy of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione in humans.

Synthesis Methods

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione involves the reaction of 3-methoxybenzaldehyde and hydrazine hydrate to form 3-methoxyphenylhydrazine. This compound is then reacted with 1,2-diaminocyclohexane to form a tricyclic intermediate, which is then reacted with maleic anhydride to form (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione.

Scientific Research Applications

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has been found to exhibit potential use in various scientific research applications. One of the main areas of research for (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione is in the field of cancer research. Studies have shown that (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has the potential to inhibit the growth of cancer cells by inducing apoptosis. (10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione

InChI

InChI=1S/C16H15N5O3/c1-24-10-5-2-4-9(8-10)18-19-13-14-17-12-7-3-6-11(12)16(23)21(14)20-15(13)22/h2,4-5,8,18H,3,6-7H2,1H3,(H,20,22)/b19-13-

InChI Key

QOOFMAWDIGLTDY-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N/N=C/2\C(=O)NN3C2=NC4=C(C3=O)CCC4

SMILES

COC1=CC=CC(=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCC4

Canonical SMILES

COC1=CC=CC(=C1)NN=C2C(=O)NN3C2=NC4=C(C3=O)CCC4

Origin of Product

United States

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